molecular formula C11H8N2O2 B12981424 6-(Oxazol-2-yl)indolin-2-one

6-(Oxazol-2-yl)indolin-2-one

Cat. No.: B12981424
M. Wt: 200.19 g/mol
InChI Key: XSWKAGIOZQRYOF-UHFFFAOYSA-N
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Description

6-(Oxazol-2-yl)indolin-2-one is a synthetic indolin-2-one derivative featuring an oxazole ring substitution at the 6-position of the indole scaffold. Indolin-2-one derivatives are recognized for their structural versatility and broad pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The oxazole moiety may enhance metabolic stability and target engagement compared to other substituents, as seen in related compounds .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

6-(1,3-oxazol-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H8N2O2/c14-10-6-7-1-2-8(5-9(7)13-10)11-12-3-4-15-11/h1-5H,6H2,(H,13,14)

InChI Key

XSWKAGIOZQRYOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C3=NC=CO3)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxazol-2-yl)indolin-2-one typically involves the cyclization of appropriate precursors.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Oxazol-2-yl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and indolinone derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as an anticancer, antibacterial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indolin-2-one derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Functional Features
6-(Oxazol-2-yl)indolin-2-one* Oxazol-2-yl ~215.22 (estimated) Oxazole ring enhances rigidity
6-Hydroxyindolin-2-one Hydroxy 149.15 Polar hydroxyl group improves solubility
5-Aminoindolin-2-one hydrochloride Amino (protonated) 170.62 Amino group facilitates hydrogen bonding
(Z)-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one Imidazo-thiazole-coumarin 447.46 Extended conjugation for fluorescence
Hybrid indolin-2-one-nitroimidazole Nitroimidazole ~287.25 (estimated) Nitro group confers antibacterial activity

*Estimated based on structural analogs.

Key Observations :

  • Oxazole vs.
  • Nitroimidazole Hybrids : The nitroimidazole hybrid () exhibits potent activity against Staphylococcus aureus, suggesting that electron-withdrawing groups enhance antibacterial efficacy. In contrast, oxazole derivatives may prioritize kinase or enzyme inhibition .

Pharmacological Activities

Anticancer Activity

Indolin-2-one derivatives are potent inhibitors of thioredoxin reductase (TrxR), a selenocysteine-containing enzyme overexpressed in cancers. Lead compounds (e.g., ) irreversibly inhibit TrxR by targeting the C-terminal active site, with minimal NADPH oxidation (<10% increase compared to controls) . While 6-(Oxazol-2-yl)indolin-2-one’s specific activity is unreported, oxazole’s electron-deficient nature may enhance interactions with redox-sensitive enzymes.

Antimicrobial Activity

The nitroimidazole-indolin-2-one hybrid () demonstrates efficacy against drug-resistant S. aureus (MIC: 2–4 µg/mL), attributed to the nitro group’s radical-generating capability. Oxazole derivatives, however, are less commonly associated with antimicrobial activity, suggesting functional group specificity in biological targeting .

Enzyme Inhibition

Benzo[d]oxazol-2-yl derivatives () show moderate enzyme inhibitory profiles, with $^{15}\text{N}$ NMR shifts at −131.8 to −131.2 ppm, indicative of consistent electronic environments. Substitution with oxazol-2-yl may alter these shifts due to increased π-electron density .

NMR Spectral Comparisons

  • $^{13}\text{C}$ NMR : The indolin-2-one carbonyl signal typically appears at δC 180–185 ppm (e.g., δC 180.75 in ). Oxazol-2-yl substitution may downfield-shift adjacent carbons due to electron withdrawal .
  • $^{15}\text{N}$ NMR : Benzo[d]oxazol-2-yl derivatives exhibit $^{15}\text{N}$ shifts near −131 ppm (), whereas nitroimidazole hybrids show distinct nitro-group shifts (~−250 ppm) .

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